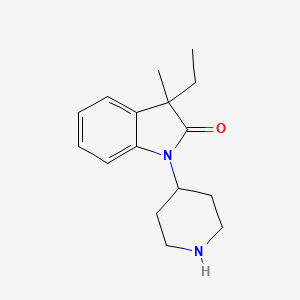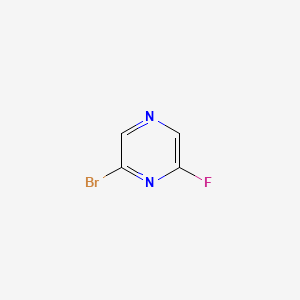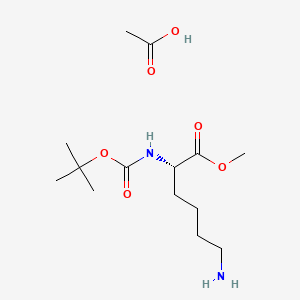![molecular formula C13H9FO3 B597202 5-Fluor-2'-hydroxy-[1,1'-Biphenyl]-3-carbonsäure CAS No. 1261958-14-8](/img/structure/B597202.png)
5-Fluor-2'-hydroxy-[1,1'-Biphenyl]-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the molecular formula C13H9FO3. It belongs to the class of benzoic acid derivatives and contains a fluorine atom, a hydroxyl group, and a carboxylic acid functional group. The compound’s structure consists of a biphenyl core with a carboxylic acid substituent at one end and a hydroxyl group at the other .
Molecular Structure Analysis
The molecular structure of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid consists of a biphenyl ring system with a carboxylic acid group attached to one of the phenyl rings and a hydroxyl group attached to the other phenyl ring. The fluorine atom is directly bonded to the biphenyl core. The compound’s 3D structure can be visualized using tools like ChemSpider .Wissenschaftliche Forschungsanwendungen
Synthese von Biphenylderivaten
Diese Verbindung, ein Biphenylderivat, kann zur Synthese anderer Biphenylderivate verwendet werden . Diese Derivate haben eine breite Palette von biologischen und medizinischen Anwendungen .
Suzuki–Miyaura-Kreuzkupplung
Die Verbindung kann in Suzuki–Miyaura-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktion wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet, einem wichtigen Prozess in der organischen Chemie .
Organische Leuchtdioden (OLEDs)
Biphenylderivate, wie diese Verbindung, werden zur Herstellung von fluoreszierenden Schichten in organischen Leuchtdioden (OLEDs) verwendet . OLEDs werden in verschiedenen Display- und Beleuchtungstechnologien eingesetzt.
Pharmazeutika
Biphenylstrukturen, wie diese Verbindung, finden sich in einer Vielzahl von Medikamenten mit unterschiedlichen pharmakologischen Aktivitäten . Dazu gehören Antiandrogene, Immunsuppressiva, Antimykotika, Antibakterielle, antimikrobielle, entzündungshemmende, antiproliferative, Osteoporose, Antihypertensiva, Antitumor-, β-Glucuronidase-Inhibitoraktivität, Anti-Leukämiemittel, blutdrucksenkende, Anticholinesterase, Antidiabetika und Antimalaria-Medikamente .
Landwirtschaft
Biphenylderivate werden in Produkten für die Landwirtschaft verwendet . Sie können bei der Synthese von Pestiziden, Herbiziden und anderen landwirtschaftlichen Chemikalien eingesetzt werden.
Polysulfone
Die Verbindung kann bei der Synthese von Polysulfonen verwendet werden
Wirkmechanismus
Target of Action
It’s known that this compound is used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway, which is a type of cross-coupling reaction . This reaction pathway is used to form carbon-carbon bonds, which are fundamental in organic chemistry and are crucial for the synthesis of many complex organic compounds .
Pharmacokinetics
It’s known that glucuronidation is the primary metabolic pathway in several species .
Result of Action
The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This is a fundamental process in organic chemistry and is crucial for the synthesis of many complex organic compounds .
Action Environment
The efficacy and stability of 5-Fluoro-2’-hydroxy-[1,1’-biphenyl]-3-carboxylic acid in Suzuki–Miyaura coupling reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst, the type of organoboron reagent used, and the reaction conditions .
Biochemische Analyse
Molecular Mechanism
Similar compounds are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Eigenschaften
IUPAC Name |
3-fluoro-5-(2-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAHNYJQQNDRAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683548 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261958-14-8 |
Source


|
| Record name | 5-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

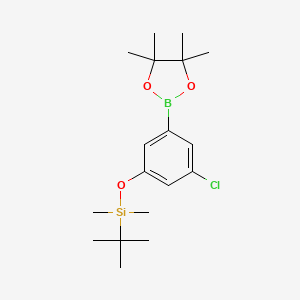
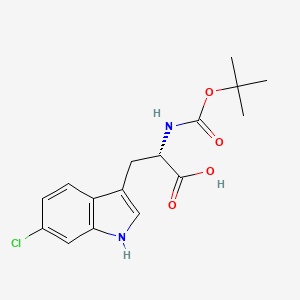

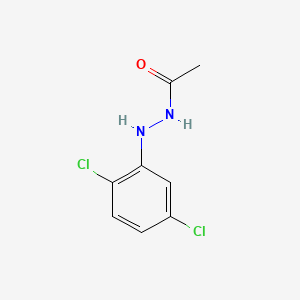

![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)

